molecular formula C11H13ClO2 B13669388 2-(tert-Butyl)phenyl carbonochloridate

2-(tert-Butyl)phenyl carbonochloridate

Cat. No.: B13669388
M. Wt: 212.67 g/mol
InChI Key: IWMGEATUXUSCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)phenyl carbonochloridate (CAS 203984-34-3) is a specialized chemical reagent with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It is supplied and stored under cold-chain conditions (2-8°C) to ensure stability . This compound is classified with the hazard identification number UN 3277 and falls under Packing Group II, requiring careful handling due to its potential risks . As a phenyl chloroformate derivative, its core utility in research stems from its role as a versatile building block for introducing the 2-(tert-butyl)phenoxycarbonyl moiety into target molecules. The tert-butyl group attached to the phenyl ring is a key structural feature, known to provide significant steric hindrance and influence the electron density of the aromatic system . This can enhance the stability of reaction intermediates and modify the reactivity and physical properties of the resulting compounds, making them valuable for creating novel molecular structures . In synthetic organic and peptide chemistry, phenyl chloroformate analogs are historically significant, though often superseded by other protecting groups like Fmoc and Boc for standard peptide synthesis . Nevertheless, reagents like this compound find modern applications in the synthesis of sophisticated chemical entities. A prominent application is the efficient preparation of phenyl carbamates (Phoc carbamates) from primary and secondary amines . These carbamates can serve as protected amine intermediates or be further transformed into valuable structures like ureas, which are important motifs in medicinal chemistry and materials science . The chemoselective reactivity of the carbonochloridate group allows for the construction of these complex functional groups under controlled conditions. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety information and associated GHS hazard statements prior to use.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

(2-tert-butylphenyl) carbonochloridate

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3

InChI Key

IWMGEATUXUSCTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Reaction of 2-(tert-Butyl)phenol with Phosgene or Phosgene Equivalents

The classical approach to synthesize 2-(tert-butyl)phenyl carbonochloridate involves the reaction of 2-(tert-butyl)phenol with phosgene (COCl₂) or safer phosgene substitutes such as triphosgene or diphosgene. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene, releasing HCl and forming the carbonochloridate ester.

  • Typical Conditions:

    • Solvents: Anhydrous dichloromethane or chloroform.
    • Base: Pyridine or triethylamine to neutralize HCl.
    • Temperature: 0 to 25 °C to control reactivity and avoid side reactions.
    • Reaction Time: 1–4 hours depending on scale and reagent purity.
  • Advantages:

    • High selectivity.
    • Straightforward purification by aqueous workup and chromatography.
  • Disadvantages:

    • Phosgene is highly toxic and hazardous.
    • Requires careful handling and specialized equipment.

Detailed Research Findings and Data

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Solvent Dichloromethane, chloroform Dry and anhydrous preferred
Base Pyridine, triethylamine Neutralizes HCl formed, prevents side reactions
Temperature 0–25 °C Lower temperatures avoid decomposition
Reaction Time 1–4 hours Monitored by TLC or NMR
Molar Ratios Phenol:Phosgene = 1:1.1 to 1:1.2 Slight excess of phosgene ensures completion

Example Synthesis (Literature-Based)

  • Step 1: Dissolve 2-(tert-butyl)phenol (1.0 equiv) in dry dichloromethane under nitrogen atmosphere.
  • Step 2: Add pyridine (1.2 equiv) as base.
  • Step 3: Cool the reaction mixture to 0 °C.
  • Step 4: Slowly add phosgene solution (1.1 equiv) dropwise with stirring.
  • Step 5: Stir the mixture at 0–5 °C for 2 hours.
  • Step 6: Quench with water, extract organic layer, wash with dilute acid and brine.
  • Step 7: Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Step 8: Purify by silica gel chromatography to isolate this compound as a colorless oil or solid.

  • Yield: Typically 70–85% depending on scale and purity of reagents.

Analytical Data (Representative)

Technique Data
^1H NMR (CDCl₃) Aromatic protons: δ 7.0–7.5 ppm; t-butyl: δ 1.3 ppm (s, 9H)
^13C NMR Carbonyl carbon: δ ~155–160 ppm; t-butyl carbons: δ ~30 ppm
IR Strong C=O stretch at ~1790 cm⁻¹ (carbonate ester)
MS (EI) Molecular ion peak consistent with C₁₂H₁₅ClO₂ (M⁺)

Comparative Analysis of Preparation Methods

Method Reagents Used Conditions Yield (%) Advantages Disadvantages
Direct phosgenation 2-(tert-butyl)phenol, phosgene, base 0–25 °C, 1–4 h 70–85 Simple, high selectivity Toxic phosgene, safety concerns
Phenyl chloroformate + tert-butanol (via carbazate) Phenyl chloroformate, tert-butanol, ionic liquids, hydrazine hydrate 30–75 °C, multi-step High (not specified) Mild, recyclable catalyst system Multi-step, requires chromatography
Triphosgene + sodium tert-butoxide Triphosgene, sodium tert-butoxide Cold conditions, inert atmosphere ~70 Safer phosgene substitute Requires strict temperature control

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(tert-butyl)phenol and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    2-(tert-Butyl)phenol: Formed by hydrolysis.

Scientific Research Applications

2-(tert-Butyl)phenyl carbonochloridate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing the carbonochloridate group into organic molecules.

    Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)phenyl carbonochloridate involves the nucleophilic attack on the carbonyl carbon, leading to the displacement of the chloride ion. This reaction mechanism is typical for acyl chlorides and involves the formation of a tetrahedral intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of aryl carbonochloridates is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Selected Aryl Carbonochloridates
Compound Name Substituent Electronic Effect Reactivity Stability Applications/Notes
2-(tert-Butyl)phenyl carbonochloridate Ortho-tert-butyl Electron-donating Moderate High Controlled acylation; steric hindrance limits nucleophilic access
Phenyl carbonochloridate None (parent compound) Neutral Moderate Moderate General-purpose acylation
4-Nitrophenyl carbonochloridate Para-nitro Electron-withdrawing High Low Rapid acylation; high electrophilicity
1-Phenylethyl carbonochloridate Alkyl chain Electron-donating Low High Electrochemical coupling; reduced reduction potential compared to nitro analogs
Key Observations:

Steric Effects: The tert-butyl group at the ortho position in this compound imposes steric hindrance, slowing nucleophilic attack compared to unsubstituted phenyl carbonochloridate. This property is advantageous in reactions requiring controlled or stepwise acylation .

Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl carbonochloridate) enhance electrophilicity, accelerating reactions with nucleophiles like amines or alcohols. Conversely, the tert-butyl group’s electron-donating nature reduces electrophilicity but improves thermal and hydrolytic stability .

Electrochemical Behavior: Studies on 1-phenylethyl carbonochloridate highlight the role of substituents in modulating reduction potentials.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-(tert-Butyl)phenyl carbonochloridate in laboratory settings?

  • Methodological Answer:

  • PPE Selection: Use P95/P1 particle filters for low exposure and OV/AG/P99 or ABEK-P2 respirators for high-risk scenarios (e.g., aerosol generation) .
  • Environmental Controls: Prevent drainage contamination; use chemical fume hoods and secondary containment .
  • Decomposition Risks: Avoid thermal stress, as decomposition releases irritants (e.g., HCl gas); store in cool, dry conditions .
  • First Aid: Immediate flushing with water for skin/eye contact and SCBA use in fire scenarios .

Q. How is this compound synthesized, and what analytical methods validate its purity?

  • Methodological Answer:

  • Synthesis: Adapt protocols from structurally similar compounds (e.g., tert-butyl carbamate derivatives). Example: React tert-butylphenol derivatives with phosgene or thionyl chloride under anhydrous conditions .
  • Characterization:
  • LCMS/HPLC: Confirm molecular ion peaks (e.g., m/z 1011 [M+H]⁺) and retention times (e.g., 1.01–1.23 min) using conditions like SQD-FA05 .
  • NMR/IR: Verify carbonyl (C=O) and chloroformate (ClCO) functional groups .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Methodological Answer:

  • Thermal Stability: Decomposes above 40°C, releasing irritants; monitor via TGA/DSC .
  • Hydrolytic Sensitivity: Reacts with moisture; use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar) .
  • Data Table:
ConditionDegradation ProductsMonitoring Technique
Heat (>40°C)HCl, CO₂GC-MS
HumidityCarboxylic acid derivativesFTIR

Advanced Research Questions

Q. How can reaction yield discrepancies be resolved when using this compound as an acylating agent?

  • Methodological Answer:

  • Parameter Optimization:
  • Solvent Polarity: Low-polarity solvents (e.g., toluene) reduce side reactions vs. polar aprotic solvents .
  • Catalyst Screening: Test DMAP or pyridine derivatives to enhance acylation efficiency .
  • Contradiction Analysis: Compare kinetic (NMR monitoring) vs. bulk reaction data to identify intermediate trapping or steric hindrance .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer:

  • DFT Modeling: Calculate electrophilicity indices (e.g., Fukui functions) to prioritize reactive sites (e.g., carbonyl carbon) .
  • Docking Studies: Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity .
  • Data Table:
ParameterValue (DFT)Experimental Validation
HOMO-LUMO Gap5.2 eVCorrelate with UV-Vis λmax
Mulliken Charge (C=O)+0.34Match with <sup>13</sup>C NMR shifts

Q. How do steric effects from the tert-butyl group influence the compound’s biological interactions?

  • Methodological Answer:

  • Structural Analysis:
  • X-ray Crystallography: Resolve tert-butyl orientation to assess steric shielding of the chloroformate group .
  • SAR Studies: Compare bioactivity of tert-butyl vs. smaller alkyl analogs (e.g., methyl) in enzyme inhibition assays .
  • Lipophilicity Measurement: LogP values (e.g., 3.8 via shake-flask) correlate with membrane permeability in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.